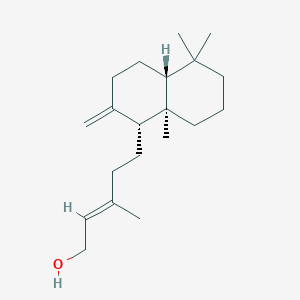

(-)-Ent-copalol

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C20H34O |

|---|---|

分子量 |

290.5 g/mol |

IUPAC 名称 |

(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |

InChI |

InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m1/s1 |

InChI 键 |

NERNKRPBSOBEHC-PGHZQYBFSA-N |

SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

手性 SMILES |

C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |

规范 SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

同义词 |

copalol |

产品来源 |

United States |

Enzymology and Mechanistic Investigations of Ent Copalyl Diphosphate Synthases Ent Cpss

Discovery and Characterization of ent-CPS Enzymes

The study of ent-CPS enzymes has revealed their widespread distribution across the plant kingdom and their presence in some fungi and bacteria, highlighting their evolutionary significance.

ent-CPS genes have been identified and cloned from a multitude of organisms. In higher plants, these enzymes are ubiquitous as they are essential for the biosynthesis of gibberellins (B7789140), which are vital for plant growth and development. nih.govmdpi.com Notable examples include the well-characterized ent-CPS from Arabidopsis thaliana (AtCPS), which serves as a model for understanding the enzyme's structure and function. nih.goviastate.edu Functional ent-CPS genes have also been isolated from various other plants, such as Salvia miltiorrhiza (SmCPSent), Coffea arabica (CaCPS1), and Andrographis paniculata (ApCPS). nih.govchalmers.senih.gov

Beyond the plant kingdom, ent-CPS enzymes have been found in fungi and bacteria. For instance, a bifunctional CPS-Kaurene Synthase (KS) is known in the fungus Gibberella fujikuroi. mdpi.comnih.gov Bacteria also harbor these enzymes; PtmT2 from Streptomyces platensis was identified and verified as an ent-CPP synthase involved in the biosynthesis of platensimycin. acs.org The discovery of these enzymes in such diverse life forms suggests a complex evolutionary history. nih.gov

| Organism | Enzyme Name | Biological Role |

| Arabidopsis thaliana | AtCPS | Gibberellin Biosynthesis nih.gov |

| Coffea arabica | CaCPS1 | Diterpene Formation nih.gov |

| Salvia miltiorrhiza | SmCPSent | Gibberellin Biosynthesis chalmers.se |

| Andrographis paniculata | ApCPS | Andrographolide (B1667393) Biosynthesis nih.govresearchgate.net |

| Streptomyces platensis | PtmT2 | Platensimycin Biosynthesis acs.org |

| Gibberella fujikuroi | Bifunctional CPS-KS | Gibberellin Biosynthesis mdpi.comnih.gov |

To study their function in detail, ent-CPS genes are often expressed in heterologous systems, such as Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govmaxapress.com This approach allows for the production of sufficient quantities of the enzyme for in vitro characterization. The functional activity of the recombinant enzyme is then confirmed by incubating it with the substrate, GGPP, and analyzing the reaction products. chalmers.senih.gov For example, the ApCPS from Andrographis paniculata was expressed in E. coli, and its ability to convert GGPP to ent-CPP was demonstrated. nih.govresearchgate.net Similarly, the functional characterization of CaCPS1 from coffee was achieved through heterologous expression, confirming its role in catalyzing the cyclization of GGPP to ent-CPP. nih.gov In some cases, co-expression with a subsequent enzyme in the pathway, like a kaurene synthase, is used to produce a more easily detectable final product, such as ent-kaurene (B36324). chalmers.semaxapress.com

Catalytic Mechanism and Substrate Specificity of ent-CPS

The catalytic mechanism of ent-CPS is a classic example of a protonation-initiated cyclization cascade, a common strategy in terpene biosynthesis. This process involves precise control over substrate pre-folding and carbocation intermediates to ensure the formation of the correct stereoisomer.

The reaction catalyzed by ent-CPS is a cycloisomerization that transforms the acyclic GGPP into the bicyclic ent-CPP. nih.gov This is the foundational step for the biosynthesis of gibberellins and a wide range of other labdane-related diterpenoids. nih.gov The enzyme binds GGPP within its active site, orienting it in a specific conformation that predisposes it to the required cyclization cascade. nih.gov The reaction proceeds without the cleavage of the diphosphate (B83284) group from the substrate. mdpi.com

The catalytic cycle begins with the protonation of the terminal carbon-carbon double bond (C14=C15) of GGPP. nih.govnih.gov This initial step is catalyzed by a general acid within the enzyme's active site. nih.gov The resulting carbocation intermediate then triggers a sequential cyclization cascade. nih.gov The active site's contour and specific amino acid residues exert strict stereochemical control over this process, ensuring the substrate folds into an antipodal pro-chair-chair conformation, which ultimately leads to the formation of the ent-CPP stereoisomer. nih.govnih.gov The reaction is terminated by a deprotonation step, which quenches the final carbocation intermediate and releases the ent-CPP product. nih.gov The precise architecture of the active site is critical for stabilizing the high-energy carbocation intermediates and guiding the cyclization pathway. nih.gov

The catalytic activity of ent-CPS enzymes relies on several highly conserved amino acid residues and motifs.

DxDD Motif: Class II terpene cyclases, including ent-CPS, are characterized by a conserved DxDD motif. nih.govnih.gov The middle aspartate residue (e.g., Asp379 in AtCPS) of this motif functions as the catalytic acid, donating the proton that initiates the cyclization of GGPP. nih.goviastate.edu Site-directed mutagenesis studies, where this aspartate is replaced, have confirmed its essential role, leading to a loss of enzyme function. nih.govresearchgate.net

His-Asn Dyad: While the catalytic acid is well-defined, the identity of the catalytic base responsible for the final deprotonation was less clear. Research on AtCPS has identified a conserved histidine-asparagine dyad (H263 and N322 in AtCPS) that activates a water molecule. nih.gov This activated water molecule then acts as the catalytic base, accepting a proton to terminate the reaction. nih.gov Mutating either of these residues (e.g., to alanine) disrupts this process. Instead of simple deprotonation, the carbocation intermediate is captured by a water molecule, leading to the production of hydroxylated products like ent-8-hydroxy-CPP. nih.gov This discovery highlights the plasticity of the enzyme's active site and provides insight into the evolutionary diversification of diterpenoid biosynthesis. nih.gov In bacterial ent-CPP synthases like PtmT2, a conserved histidine is also found to hydrogen bond with the catalytic aspartate of the DxDD motif, suggesting a similar but distinct mechanism for activating the general acid. acs.org

| Motif / Residue | Function | Location Example | Effect of Mutation |

| DxDD Motif | Catalytic Acid (Proton Donor) | DD DD (Asp379 in AtCPS) nih.gov | Loss of catalytic activity nih.gov |

| His-Asn Dyad | Catalytic Base (via water activation) | H263, N322 in AtCPS nih.govnih.gov | Production of hydroxylated products nih.gov |

Molecular Regulation of ent-CPS Activity and Gene Expression

The enzymatic activity of ent-copalyl diphosphate synthases (ent-CPSs) represents a critical regulatory checkpoint in the biosynthesis of a vast array of diterpenoids, including the gibberellin (GA) phytohormones. The production of ent-copalyl diphosphate (ent-CPP) from geranylgeranyl diphosphate (GGPP) is the committed step for these pathways. oup.com Consequently, the molecular regulation of ent-CPS activity and gene expression is tightly controlled to modulate the metabolic flux towards either primary metabolism, such as GA biosynthesis, or the production of specialized secondary metabolites like phytoalexins. This regulation occurs at multiple levels, including transcriptional and post-transcriptional control of enzyme levels, as well as through intricate kinetic mechanisms involving substrate and cofactor interactions.

Transcriptional and Post-Transcriptional Control of Enzyme Levels

The expression of ent-CPS genes is a primary mechanism for regulating the production of ent-CPP for distinct metabolic functions. oup.com Plants often possess multiple ent-CPS genes, each exhibiting specific expression patterns and responding to different developmental and environmental cues. This differential gene expression allows for the precise allocation of GGPP to different biosynthetic pathways as needed.

In contrast, OsCPS2 is involved in the biosynthesis of phytoalexins, which are antimicrobial compounds produced in response to pathogen attack. researchgate.netiastate.edu The expression of OsCPS2 is induced by environmental stressors, and its transcripts are predominantly localized in epidermal cells, the first line of defense against pathogens. researchgate.netiastate.edu This spatial separation of gene expression ensures that GGPP is directed towards defense responses when needed without compromising essential growth processes. The regulation of OsCPS2ent mRNA levels appears to be a key control point for phytoalexin biosynthesis. iastate.edu

Similar differential expression has been observed in other plants. For instance, wheat (Triticum aestivum) has three identified cDNAs encoding ent-CPSs: TaCPS1, TaCPS2, and TaCPS3. Phylogenetic and expression analyses suggest that TaCPS3 is responsible for gibberellin biosynthesis, while TaCPS1 and TaCPS2 are likely involved in other diterpenoid pathways. researchgate.net

While transcriptional regulation is a major control point, post-transcriptional mechanisms also play a role. Although less well-documented for ent-CPS specifically, it has been noted that in some cases, CPS enzymatic activity is associated with proplastids and is largely absent from mature chloroplasts, suggesting some level of post-transcriptional regulation during plastid development. oup.com

Expression and Function of Rice ent-CPS Genes

| Gene | Primary Metabolic Role | Tissue Localization of Transcripts | Inducing Factors |

|---|---|---|---|

| OsCPS1 | Gibberellin (GA) Biosynthesis (Growth) | Vascular bundle tissues researchgate.netsemanticscholar.org | Developmental cues |

| OsCPS2 | Phytoalexin Biosynthesis (Defense) | Epidermal cells researchgate.netsemanticscholar.org | Pathogen attack, environmental stressors researchgate.netiastate.edu |

Kinetic Studies and Synergistic Substrate Inhibition Phenomena (e.g., Mg²⁺ and GGPP)

Beyond the regulation of enzyme concentration, the catalytic activity of ent-CPS is subject to fine-tuning by the concentrations of its substrate, GGPP, and its essential cofactor, the magnesium ion (Mg²⁺). Kinetic analyses of recombinant ent-CPS from Arabidopsis thaliana (AtCPS) have revealed a fascinating regulatory mechanism known as synergistic substrate inhibition. iastate.edu

This phenomenon describes how high concentrations of both GGPP and Mg²⁺ work together to inhibit the enzyme's activity more potently than either would alone. iastate.eduresearchgate.net This suggests that GA metabolism can be limited by a feed-forward inhibition mechanism. iastate.edu This is particularly relevant during de-etiolation, the process where a plant transitions to photosynthetic growth upon light exposure. During this process, GA production is repressed, while the synthesis of photosynthetic pigments like carotenoids and the phytol (B49457) side chain of chlorophyll, which also use GGPP as a precursor, is dramatically increased. oup.comiastate.edu

The synergistic inhibition by Mg²⁺ and GGPP provides a plausible mechanism for this metabolic switch. Light exposure leads to an increase in plastidial Mg²⁺ levels. iastate.edu This increase in Mg²⁺, coupled with the high demand for GGPP for pigment synthesis, would synergistically inhibit ent-CPS activity, thereby reducing the flux of GGPP into the GA biosynthesis pathway. iastate.eduresearchgate.net This effect is more pronounced in the GA-specific AtCPS compared to enzymes involved in secondary metabolism, such as abietadiene synthase, which is about 100-fold less sensitive to Mg²⁺ concentration. oup.comiastate.edu

The proposed model for this inhibition involves both productive and non-productive binding of GGPP and Mg²⁺ to the enzyme's active site. In the productive mode, a GGPP-Mg²⁺ complex binds in a way that facilitates cyclization. However, at high concentrations, non-productive binding of GGPP and/or Mg²⁺ may occur, leading to the observed inhibition. iastate.edu This intrasteric, rather than allosteric, effect highlights a sophisticated mechanism for regulating metabolic flux directly at the enzyme level. iastate.edu

Kinetic Parameters of Recombinant Arabidopsis thaliana ent-CPS (rAtCPS)

| Parameter | Value | Condition |

|---|---|---|

| Km for GGPP | 2.9 µM | pH 7.75, 30°C uniprot.org |

| Optimal [Mg²⁺] | ~0.5 - 1 mM | With 9 µM GGPP oup.com |

| Inhibitory [Mg²⁺] | > 2 mM | With 9 µM GGPP oup.com |

| Inhibition Type | Synergistic substrate inhibition by GGPP and Mg²⁺ iastate.edu |

Biosynthetic Pathways and Metabolic Flux of Ent Copalol

(-)-Ent-copalol as a Key Intermediate in Gibberellin Phytohormone Biosynthesis

This compound, or more accurately its diphosphate (B83284) form, ent-copalyl diphosphate (ent-CPP), stands as a critical juncture in the intricate network of plant metabolism. It is the committed precursor in the biosynthesis of gibberellins (B7789140) (GAs), a class of diterpenoid phytohormones essential for numerous aspects of plant growth and development, including seed germination, stem elongation, and flowering nih.govoup.com. The production of GAs is initiated by the cyclization of the universal C20 diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), into ent-CPP nih.govchalmers.se. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase nih.govoup.com.

The formation of ent-CPP is the first committed step in the GA biosynthetic pathway, marking a crucial regulatory point nih.gov. Following its synthesis in the plastids, ent-CPP is then converted by a class I diterpene synthase, ent-kaurene (B36324) synthase (KS), into ent-kaurene oup.comchalmers.se. This tetracyclic hydrocarbon then undergoes a series of oxidative reactions to produce the various bioactive GAs chalmers.se. The ubiquitous presence of CPS enzymes in all vascular plants underscores the fundamental importance of ent-CPP for gibberellin production and normal plant development nih.gov. In rice (Oryza sativa), a specific isoform, OsCPS1, has been identified as the primary enzyme responsible for producing the ent-CPP pool dedicated to GA biosynthesis. A loss-of-function mutation in the gene encoding this enzyme leads to a severe GA-deficient dwarf phenotype nih.govnih.gov.

| Enzyme | Substrate | Product | Metabolic Pathway | Organism Example |

| ent-Copalyl diphosphate synthase (CPS) | (E,E,E)-Geranylgeranyl diphosphate (GGPP) | ent-Copalyl diphosphate (ent-CPP) | Gibberellin Biosynthesis | Arabidopsis thaliana, Oryza sativa nih.govnih.gov |

| ent-Kaurene synthase (KS) | ent-Copalyl diphosphate (ent-CPP) | ent-Kaurene | Gibberellin Biosynthesis | Salvia miltiorrhiza chalmers.se |

Integration of this compound into Specialized Plant Metabolite Pathways

Beyond its central role in primary metabolism, ent-CPP serves as a key branch-point, funneling carbon into a vast array of specialized, or secondary, labdane-related diterpenoids. These compounds are not essential for basic survival but play crucial roles in the plant's interaction with its environment.

In the medicinal plant Andrographis paniculata, ent-CPP is the direct precursor to andrographolide (B1667393), a prominent labdane (B1241275) diterpenoid known for its potent anti-inflammatory properties nih.govnih.gov. The biosynthesis of andrographolide begins with the formation of ent-CPP from GGPP, a reaction catalyzed by an ent-CPP synthase (ApCPS) nih.govresearchgate.net. The resulting ent-CPP is then dephosphorylated to ent-copalol, which undergoes a series of oxidative modifications to yield andrographolide and other related diterpenoids nih.govresearchgate.net.

Recent research has identified several cytochrome P450 enzymes that catalyze these subsequent steps. For instance, after its formation, ent-copalol is converted to 19-hydroxy-ent-copalol, a key step toward the final bioactive compound nih.gov. The expression of the ApCPS gene is consistent with the accumulation of andrographolides in various plant tissues and can be induced by signaling molecules like methyl jasmonate, highlighting its role in the regulated production of these specialized metabolites nih.gov. The de novo biosynthesis of ent-copalol has been successfully achieved in engineered Saccharomyces cerevisiae, demonstrating its foundational role as the scaffold for andrographolide production nih.gov.

| Plant Species | Precursor | Key Enzyme | Major Product(s) |

| Andrographis paniculata | This compound (ent-CPP) | ApCPS, Cytochrome P450s | Andrographolide, other ent-labdane diterpenoids nih.govresearchgate.netnih.gov |

Plants have evolved sophisticated chemical defense systems to protect themselves from pathogens and herbivores. Diterpenoids derived from ent-CPP are major components of these defenses, acting as phytoalexins—antimicrobial compounds produced in response to pathogen attack. In several plant species, including rice and maize, distinct CPS isoforms are dedicated to producing ent-CPP specifically for phytoalexin biosynthesis, separate from the GA pathway nih.govnih.govwikipedia.org.

In rice, for example, two different ent-CPP synthases have been identified: OsCPS1ent for gibberellin synthesis and OsCPS2ent for phytoalexin synthesis nih.gov. The expression of the gene for OsCPS2ent is induced by stressors like UV light or fungal elicitors, leading to the production of ent-CPP-derived phytoalexins such as phytocassanes and oryzalexins nih.govnih.gov. This demonstrates a clear diversion of metabolic flux from GGPP toward defensive compounds when the plant is under threat. Similarly, maize produces ent-CPP synthase in response to attack by Fusarium fungi, suggesting its role as a precursor to defensive phytoalexins wikipedia.org. This functional divergence of CPS enzymes allows plants to independently regulate primary growth and development from inducible defense responses.

| Plant Species | Stressor | Key Enzyme | Phytoalexin Class |

| Oryza sativa (Rice) | UV light, Fungal elicitors | OsCPS2ent | Phytocassanes, Oryzalexins nih.govnih.gov |

| Zea mays (Maize) | Fusarium fungi | ZmCPS | Diterpenoid Phytoalexins wikipedia.org |

Enzymatic Diversification from ent-Copalyl Diphosphate to Downstream Diterpenoid Skeletons

The structural diversity of the thousands of known labdane-related diterpenoids originates from the enzymatic processing of ent-CPP and its stereoisomers. This diversification is primarily driven by the sequential and sometimes promiscuous activity of different classes of diterpene synthases.

The biosynthesis of labdane-related diterpenoids is a modular process involving two main classes of enzymes. First, Class II diterpene synthases (diTPSs), like CPS, catalyze the protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate, such as ent-CPP nih.govfrontiersin.orgnih.gov. This intermediate then becomes the substrate for Class I diTPSs.

Class I enzymes, often called kaurene synthase-like (KSL) enzymes when involved in specialized metabolism, catalyze the ionization of the diphosphate group from ent-CPP. This generates a carbocation that can undergo further complex cyclizations, rearrangements, and terminations (e.g., deprotonation or addition of water) to produce a wide variety of stable diterpenoid skeletons nih.govfrontiersin.org. For example, in poplar, the enzyme PtTPS19, a Class I diTPS, converts ent-CPP exclusively into ent-kaurene. In contrast, another closely related Class I enzyme, PtTPS20, acts on the same ent-CPP substrate but produces mainly the diterpene alcohol 16α-hydroxy-ent-kaurane, demonstrating how subtle differences in a single enzyme can lead to distinct products nih.gov. This sequential action of Class II and Class I synthases is a fundamental mechanism for generating diterpenoid diversity in plants frontiersin.org.

The stereochemistry of the initial bicyclic intermediate is a major determinant of the final diterpenoid structure. While ent-CPP is crucial for gibberellins and many specialized metabolites, other stereoisomers of copalyl diphosphate are also produced in nature. These include syn-CPP and normal- or (+)-CPP researchgate.netresearchgate.netnih.gov. These isomers are synthesized from GGPP by distinct Class II diTPSs that fold the acyclic precursor differently, leading to opposite stereochemical outcomes researchgate.net.

For instance, rice produces both ent-CPP and syn-CPP via different enzymes (OsCyc2 and OsCyc1, respectively), which serve as precursors for distinct classes of phytoalexins nih.gov. Furthermore, the downstream Class I diTPSs can exhibit "stereochemical promiscuity," meaning they can sometimes accept more than one CPP stereoisomer as a substrate nih.goviastate.edu. Studies on rice KSL enzymes have shown that several can react with ent-, syn-, and even the non-native (+)-CPP, revealing a latent plasticity in these biosynthetic pathways iastate.edu. This enzymatic flexibility provides a plausible evolutionary mechanism for the rapid diversification of diterpenoid natural products, allowing plants to generate novel chemical structures by pairing existing enzymes with newly evolved substrates researchgate.netnih.gov.

| CPP Isomer | Key Enzyme (Class II diTPS) | Example Downstream Product(s) | Plant Example |

| ent-Copalyl diphosphate | ent-CPS (e.g., OsCPS2ent) | Phytocassanes, Oryzalexins, Andrographolide | Oryza sativa, Andrographis paniculata nih.govnih.gov |

| syn-Copalyl diphosphate | syn-CPS (e.g., OsCyc1) | Momilactones, Oryzalexin S | Oryza sativa nih.gov |

| (+)-Copalyl diphosphate | (+)-CPS (e.g., ZmCPS3) | Labdane-type structures (e.g., abietadiene) | Zea mays, Triticum aestivum frontiersin.org |

Structural Elucidation and Stereochemical Analysis in Ent Copalol Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like (-)-ent-copalol. It provides detailed information about the carbon skeleton, the chemical environment of each proton and carbon atom, and the connectivity between them. The configuration of this compound, produced through biosynthetic pathways, has been unequivocally confirmed through comprehensive NMR analysis. researchgate.netnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, establish the number and types of protons and carbons present in the molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals for its methyl groups, olefinic protons of the exocyclic and endocyclic double bonds, and the protons associated with the primary alcohol group. The ¹³C NMR spectrum correspondingly shows 20 distinct carbon signals, consistent with its diterpenoid structure.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings (H-H correlations), allowing for the tracing of spinal connections within the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in piecing together the bicyclic labdane (B1241275) core and the side chain of this compound. The precise chemical shifts and coupling constants obtained from these experiments provide the foundational data for its structural assignment.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

This table is generated based on referenced literature data.

| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

|---|---|---|

| 1 | 39.1 | 1.02, 1.50 |

| 2 | 19.4 | 1.53, 1.62 |

| 3 | 42.2 | 1.38, 1.41 |

| 4 | 33.6 | - |

| 5 | 55.6 | 0.90 |

| 6 | 24.5 | 1.65, 1.75 |

| 7 | 38.4 | 1.95, 2.05 |

| 8 | 148.3 | - |

| 9 | 56.4 | 1.98 |

| 10 | 39.8 | - |

| 11 | 21.9 | 1.92 |

| 12 | 41.5 | 2.01 |

| 13 | 140.4 | - |

| 14 | 124.0 | 5.40 |

| 15 | 59.4 | 4.15 |

| 16 | 16.7 | 1.68 |

| 17 | 106.3 | 4.53, 4.84 |

| 18 | 33.6 | 0.80 |

| 19 | 21.7 | 0.87 |

Mass Spectrometry (MS) Techniques for Identification of Biosynthetic Products and Intermediates

Mass spectrometry (MS) is a vital technique for identifying this compound in complex biological extracts and for monitoring its production in engineered microorganisms. nih.gov Coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides information on molecular weight and fragmentation patterns, which serve as a chemical fingerprint for the compound.

In biosynthetic studies, this compound is often identified as the dephosphorylated product of its direct precursor, (-)-ent-copalyl diphosphate (B83284) (ent-CPP). researchgate.net GC-MS analysis is particularly well-suited for this purpose. When analyzed by GC-MS, this compound exhibits a characteristic retention time and produces a distinct mass spectrum upon electron ionization. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 290, corresponding to its molecular formula C₂₀H₃₄O. nih.gov

The fragmentation pattern is crucial for structural confirmation. The mass spectrum of this compound displays several key fragment ions that arise from predictable cleavages of the molecular structure. These fragments help to confirm the presence of the labdane skeleton and the specific arrangement of functional groups.

Table 2: Key Diagnostic Ions in the Mass Spectrum of this compound from GC-MS Analysis

This table is generated based on referenced mass spectra.

| m/z (Mass/Charge) | Relative Intensity (%) | Putative Fragment Identity/Loss |

|---|---|---|

| 290 | ~5 | [M]⁺, Molecular Ion |

| 272 | ~10 | [M-H₂O]⁺ |

| 257 | ~15 | [M-H₂O-CH₃]⁺ |

| 137 | 100 | Bicyclic fragment |

| 123 | ~85 | Further fragmentation |

| 109 | ~90 | Further fragmentation |

| 95 | ~95 | Further fragmentation |

Electrospray Ionization Mass Spectrometry (ESI-MS) is another technique used, often to confirm the molecular weight of the purified compound. For instance, in ESI-MS analysis, this compound can be detected as a sodium adduct [M+Na]⁺. researchgate.net

Chiral Chromatography for Enantiomeric Purity and Stereoisomer Separation

Verifying the stereochemical purity of this compound is critical, especially in biosynthetic studies where enzymes exhibit high stereoselectivity. Chiral chromatography is the definitive method for separating enantiomers, such as this compound and its mirror image, (+)-copalol. This separation is essential to confirm that an enzyme produces a single, specific stereoisomer.

The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For terpenes and related compounds, common CSPs are based on derivatized cyclodextrins for Gas Chromatography (GC) or polysaccharide derivatives for High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Chiral Gas Chromatography (GC): This method uses a capillary column coated with a chiral selector. As the volatile enantiomers pass through the column, they form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes results in their separation.

Chiral High-Performance Liquid Chromatography (HPLC): In this method, a column is packed with silica (B1680970) gel to which a chiral selector, often a polysaccharide derivative like cellulose (B213188) or amylose, is bonded. The separation occurs based on differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral stationary phase as they are passed through the column with the mobile phase. researchgate.net

While these techniques are standard for the analysis of chiral molecules, a specific, widely adopted method for the baseline separation of this compound and (+)-copalol has not been prominently detailed in the primary literature. The development of such a method would be a valuable tool for quality control in both synthetic and biotechnological production contexts, allowing for the precise determination of enantiomeric excess.

Computational Chemistry and Molecular Modeling for Conformational and Stereochemical Insights

Computational chemistry provides powerful insights into the stereochemical outcome of the biosynthesis of this compound. The stereochemistry of the final product is dictated by the enzyme that catalyzes its formation, specifically the class II diterpene cyclase, ent-copalyl diphosphate synthase (CPS). This enzyme transforms the achiral precursor, geranylgeranyl diphosphate (GGPP), into the bicyclic intermediate (-)-ent-copalyl diphosphate, which is then dephosphorylated to yield this compound.

Molecular modeling and docking studies are used to investigate how the enzyme's three-dimensional structure guides the substrate into a specific conformation, initiating a controlled cyclization cascade. Researchers can build homology models of these enzymes and use docking algorithms to predict how the flexible GGPP substrate binds within the enzyme's active site.

These computational models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between GGPP and specific amino acid residues. The precise positioning of the substrate and the stabilization of specific carbocation intermediates during the cyclization process are what ultimately determine that the product will have the ent- configuration. By simulating the substrate-enzyme complex, scientists can hypothesize which amino acid residues are critical for catalysis and stereochemical control. These hypotheses can then be tested experimentally through site-directed mutagenesis, where changing a key residue can alter or abolish enzyme activity, thus validating the computational model. Such studies are fundamental to understanding the molecular basis of stereoselectivity in terpene biosynthesis.

Metabolic Engineering and Synthetic Biology for Enhanced Ent Copalol Production

Engineering Microbial Platforms (e.g., Saccharomyces cerevisiae, Escherichia coli) for De Novo Biosynthesis

The selection of a suitable microbial host is a critical first step in establishing a robust bioproduction system. Both the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been successfully engineered for terpenoid production due to their well-characterized genetics, rapid growth, and established fermentation processes. nih.govmdpi.com

Saccharomyces cerevisiae has emerged as a particularly attractive chassis for (-)-ent-copalol synthesis. researchgate.netnih.gov Its endogenous mevalonate (B85504) (MVA) pathway provides the necessary precursors for all isoprenoids, including the C20 molecule geranylgeranyl pyrophosphate (GGPP), the direct substrate for this compound synthesis. oup.comrsc.org Furthermore, S. cerevisiae possesses endogenous phosphatases that can efficiently convert the intermediate ent-copalyl diphosphate (B83284) (ent-CPP) into the final product, this compound, simplifying the engineered pathway. researchgate.netnih.gov Researchers have successfully achieved de novo biosynthesis of this compound by introducing a key enzyme, an ent-copalyl diphosphate synthase (CPS), into an engineered yeast strain. researchgate.netnih.gov

Escherichia coli is another powerful platform for producing terpenoids. nih.govpnnl.gov While it naturally uses the methylerythritol 4-phosphate (MEP) pathway for isoprenoid synthesis, it can be engineered to harbor the eukaryotic MVA pathway to boost precursor supply. mdpi.com Heterologous expression of diterpene synthases in E. coli has been demonstrated for the production of various diterpenes, including the dephosphorylated derivative of ent-CPP, ent-copalol. mdpi.com This confirms the viability of E. coli as a host for producing this target compound, typically by co-expressing a GGPP synthase and the relevant ent-copalyl diphosphate synthase. mdpi.com

Optimization of Precursor Pathway Flux and Supply in Host Systems

A major bottleneck in producing diterpenoids like this compound is the limited intracellular supply of the precursor GGPP. pnas.org Metabolic engineering strategies are heavily focused on optimizing the flux through upstream pathways to accumulate this key substrate.

In S. cerevisiae, the MVA pathway is the primary target for modification. oup.com Key strategies include:

Overexpression of Rate-Limiting Enzymes: The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a well-known rate-limiting step in the MVA pathway. oup.comresearchgate.net Overexpressing a truncated, soluble version of the native HMG1 enzyme (tHMG1) can significantly increase the metabolic flux towards isoprenoid precursors. oup.com

Boosting Acetyl-CoA Supply: As the primary building block for the MVA pathway, increasing the cytosolic pool of acetyl-CoA is crucial. researchgate.netnih.govoup.com This can be achieved by expressing heterologous enzymes like phosphoketolase (PK) and phosphotransacetylase (PTA) to create an alternative route from the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Weakening Competing Pathways: Metabolic flux can be diverted away from desired products into competing pathways, such as sterol biosynthesis, which also uses FPP. nih.gov Downregulating or creating mutations in the gene for squalene (B77637) synthase (ERG9), the first committed step in sterol synthesis, effectively redirects FPP towards the production of GGPP and subsequently this compound. researchgate.netmdpi.com

These modifications collectively ensure that the microbial host is primed to supply a high concentration of GGPP for the final conversion to this compound.

Heterologous Co-expression Strategies for Multi-Enzyme Pathways

The biosynthesis of this compound from the central precursor GGPP requires the action of a specialized diterpene synthase. The pathway involves a two-step process catalyzed by a class II ent-copalyl diphosphate synthase (CPS), which first cyclizes GGPP to an ent-copalyl diphosphate (ent-CPP) intermediate, followed by its dephosphorylation to this compound by cellular phosphatases. researchgate.netnih.gov

A critical step in engineering the pathway is the selection and expression of an efficient CPS. Researchers have screened enzymes from various sources, with a notable example being the identification of ApCPS2 from Andrographis paniculata. researchgate.netnih.gov This enzyme demonstrated high activity and specificity for producing ent-CPP exclusively. researchgate.net

To maximize product formation, co-expression strategies are employed:

GGPP Synthase (GGPPS) Co-expression: To channel the FPP precursor towards the desired C20 molecule, a GGPP synthase is often overexpressed alongside the diterpene synthase. nih.gov

Enzyme Fusion: A powerful strategy to enhance pathway efficiency is to create fusion proteins. nih.gov By physically linking key enzymes, such as GGPPS and CPS, the metabolic intermediate can be channeled directly from one active site to the next, a process known as substrate channeling. mdpi.com This minimizes the diffusion of intermediates and can significantly increase the final product titer. researchgate.netnih.gov One study successfully generated 35.6 mg/L of this compound by fusion-expressing key enzymes. researchgate.netnih.gov

These strategies ensure that the heterologously expressed enzymes work in concert to efficiently convert the upstream precursors into the target molecule.

Strain Engineering for Maximized Titer and Sustainable Bioproduction

Key strategies for maximizing titer include:

Combinatorial Optimization: Combining various genetic modifications, such as strengthening the MVA pathway, weakening competing pathways, and optimizing the expression levels of the heterologous synthases, is essential. researchgate.netresearchgate.net

Protein Engineering: The catalytic activity of the core enzymes can often be improved. For instance, saturation mutagenesis of the selected ApCPS2 enzyme led to an increased peak area of this compound, indicating improved performance. researchgate.netnih.gov

Fermentation Process Optimization: Beyond genetic modifications, optimizing fermentation conditions such as media composition, pH, and temperature is crucial for maximizing yield and productivity in bioreactors. nih.gov

Through the iterative application of these synthetic biology and metabolic engineering principles, researchers have successfully demonstrated the de novo biosynthesis of this compound in S. cerevisiae, achieving the highest reported titer to date. researchgate.netnih.gov This work provides a strong foundation for the further development of platform strains for producing andrographolide (B1667393) and other valuable derivatives. researchgate.net

The table below summarizes the key genetic modifications and resulting titers from a study focused on de novo this compound production in S. cerevisiae.

| Engineered Strain | Key Genetic Modifications | Reported this compound Titer (mg/L) | Reference |

|---|---|---|---|

| Engineered S. cerevisiae | Strengthened mevalonate pathway genes; Weakened competing ergosterol (B1671047) pathway; Optimized acetyl-CoA supply; Expression of A. paniculata ent-copalyl diphosphate synthase (ApCPS2); Fusion expression of key enzymes. | 35.6 | researchgate.netnih.gov |

Future Research Directions and Translational Applications of Ent Copalol Studies

Exploration of Undiscovered Ent-CPS Variants and Novel Diterpene Synthases

The biosynthesis of (-)-ent-copalol is initiated by the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a reaction catalyzed by the enzyme ent-copalyl diphosphate synthase (ent-CPS). researchgate.net The diversity and efficiency of this initial step are pivotal for the subsequent production of complex diterpenoids. Future research is increasingly focused on bioprospecting and characterizing new variants of ent-CPS and other novel diterpene synthases (diTPSs) from a wide range of biological sources.

Recent studies have successfully mined the transcriptome of Andrographis paniculata, the primary natural source of andrographolide (B1667393), to identify multiple ent-CPS genes. researchgate.net Through heterologous expression in microbial hosts, researchers screened five distinct A. paniculata CPS variants (ApCPSs) and identified one, ApCPS2, that exhibited superior activity in producing ent-copalyl diphosphate (ent-CPP) exclusively. researchgate.netnih.gov This highlights the potential of discovering highly efficient enzyme variants even within a single plant species.

Beyond discovering variants of known enzymes, there is significant interest in identifying entirely new diTPSs that produce alternative diterpene scaffolds. For instance, functional characterization of enzymes from Scoparia dulcis led to the identification of not only an ent-CPS (SdCPS1) but also a syn-copalyl diphosphate synthase (SdCPS2), which produces a stereoisomer of the precursor molecule. nih.govmdpi.com Similarly, exploration of bacterial genomes has revealed bifunctional diTPSs that could provide insights into the evolutionary origins of these complex enzymes. digitellinc.com The discovery of such novel synthases opens up combinatorial possibilities for producing new-to-nature diterpenoids. Mechanistic studies into the active sites of these enzymes, including site-directed mutagenesis, have also demonstrated the potential to alter their product profiles, generating novel hydroxylated diterpene precursors that are not typically formed. nih.govnih.govresearchgate.net

| Enzyme Source | Enzyme Name | Type | Key Finding |

| Andrographis paniculata | ApCPS2 | ent-CPS | Showed the highest activity and specificity for ent-CPP production among five screened variants. researchgate.netnih.gov |

| Scoparia dulcis | SdCPS1 | ent-CPS | Functionally characterized as an ent-copalyl diphosphate synthase. nih.govmdpi.com |

| Scoparia dulcis | SdCPS2 | syn-CPS | Identified as a synthase for syn-copalyl diphosphate, a stereoisomer precursor. nih.govmdpi.com |

| Bacteria (various) | N/A | Bifunctional diTPS | Discovery of fused class I/II enzymes provides evolutionary insights and novel catalytic functions. digitellinc.com |

| Arabidopsis thaliana (mutant) | AtCPS (mutant) | ent-CPS | Active site mutations led to the production of a novel stereoisomer, ent-8-hydroxy-CPP. nih.govnih.gov |

Elucidation of Complex Regulatory Networks in Diterpenoid Metabolism

The production of this compound and other diterpenoids in plants is not merely a function of enzyme presence but is governed by a sophisticated and tightly controlled regulatory network. nih.gov Understanding these complex pathways is crucial for any attempts to manipulate and enhance the production of desired compounds in their native plant hosts or in engineered systems. Future research aims to map these networks, identifying the key transcription factors (TFs), signaling molecules, and environmental cues that modulate diterpenoid biosynthesis.

Several families of TFs have been implicated in the regulation of terpenoid metabolism, including AP2/ERF, bHLH, MYB, WRKY, and bZIP. journalssystem.comchinbullbotany.comjournalssystem.comnih.gov These proteins act as molecular switches, binding to specific promoter regions of biosynthetic genes—such as those encoding GGPP synthase and ent-CPS—to either activate or repress their expression. journalssystem.com For example, the expression of genes involved in diterpenoid pathways in Andrographis paniculata has been shown to be influenced by environmental stressors like low temperature, with promoter regions of key enzymes containing elements responsive to plant hormones such as gibberellins (B7789140) and methyl jasmonate (MeJA). nih.gov

Unraveling these networks involves a combination of transcriptomics, proteomics, and metabolomics to identify correlations between TF expression and metabolite accumulation. This knowledge can then be applied to engineer plants with enhanced production profiles. For instance, overexpressing a positive regulatory TF or silencing a negative regulator could lead to a significant increase in the flux through the diterpenoid pathway, boosting the yield of this compound and its valuable derivatives. journalssystem.com

Advanced Biotechnological Strategies for Controlled Biosynthesis of Related Natural Products

The low catalytic activity of key enzymes like ent-CPS in microbial systems and the limited availability of the natural plant sources have historically been major bottlenecks for producing this compound and related compounds. researchgate.netresearchgate.net However, recent breakthroughs in metabolic engineering and synthetic biology have paved the way for the controlled and sustainable biosynthesis of these molecules in microbial cell factories.

A landmark achievement has been the successful de novo biosynthesis of this compound in the yeast Saccharomyces cerevisiae. researchgate.netnih.govdoaj.org This was accomplished through a multi-pronged metabolic engineering strategy:

Enhancing Precursor Supply: The endogenous mevalonate (B85504) (MVA) pathway in yeast, which produces the universal isoprenoid precursors, was strengthened to increase the pool of GGPP. researchgate.netmdpi.com

Reducing Competing Pathways: Metabolic pathways that divert precursors away from the target molecule were weakened or eliminated. researchgate.net

Enzyme Screening and Optimization: As mentioned, an efficient ent-CPS (ApCPS2) from A. paniculata was identified and expressed in the yeast chassis. researchgate.netnih.gov

Process Optimization: Further improvements, such as optimizing the supply of acetyl-CoA and fusing key enzymes to enhance catalytic efficiency, led to a production titer of 35.6 mg/L of this compound, the highest reported to date. researchgate.netnih.gov

This engineered yeast strain now serves as a platform for producing not only this compound but also a variety of other diterpenoids. researchgate.netresearchgate.net By introducing additional enzymes, such as cytochrome P450s and other modifying enzymes, the biosynthetic pathway can be extended to produce more complex downstream products like andrographolide itself or novel analogues. nih.gov Future work in this area will focus on further optimizing titers through advanced fermentation strategies, such as fed-batch cultivation in bioreactors, and exploring other microbial hosts like Escherichia coli. nih.govresearchgate.netnih.gov

| Strategy | Description | Application Example |

| Pathway Enhancement | Upregulating genes in the native precursor pathway (e.g., MVA pathway in yeast). | Strengthening the MVA pathway in S. cerevisiae to boost GGPP supply for this compound synthesis. researchgate.net |

| Competitor Knockdown | Weakening or deleting genes of pathways that compete for common precursors. | Downregulating competing pathways in yeast to channel metabolic flux towards diterpenoid production. researchgate.net |

| Enzyme Bioprospecting | Screening for highly active and specific enzymes from various natural sources. | Identifying ApCPS2 from A. paniculata as the most efficient ent-CPS for expression in yeast. researchgate.netnih.gov |

| Protein Engineering | Modifying enzyme structure through techniques like saturation mutagenesis to improve activity. | The activity of ApCPS2 was further increased through targeted mutation. researchgate.netnih.gov |

| Fermentation Optimization | Developing advanced cultivation techniques (e.g., fed-batch) to maximize product yield in bioreactors. | Fed-batch fermentation significantly increased the titer of other diterpenoids like carnosic acid in engineered yeast. nih.gov |

Development of Robust Analytical Methods for Quantitative Research in Complex Biological Matrices

As research and biotechnological production of this compound and related diterpenoids advance, the need for robust, sensitive, and accurate analytical methods becomes paramount. These methods are essential for quantifying target molecules in complex biological matrices such as plant extracts, microbial fermentation broths, and clinical samples. mdpi.com

Currently, the primary analytical technique used for the detection and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comresearchgate.net This method is well-suited for analyzing volatile and semi-volatile compounds. The identity of the compound is typically confirmed by comparing its retention time and mass spectrum to an authentic standard. researchgate.net For definitive structural and stereochemical confirmation, especially for novel compounds or products from engineered pathways, Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed. researchgate.netnih.gov

However, significant analytical challenges remain. One major issue is the difficulty in separating stereoisomers, such as ent-copalol and syn-copalol, using standard achiral GC columns. mdpi.com The development of chiral chromatography methods is a key future direction to ensure accurate quantification of specific enantiomers. Furthermore, analyzing compounds within complex biological matrices often requires extensive sample preparation to remove interfering substances like proteins, lipids, and salts, which can cause matrix effects and lead to inaccurate results. mdpi.comresearchgate.net Future research will likely focus on developing streamlined sample pre-treatment techniques and employing highly selective methods like tandem mass spectrometry (LC-MS/MS or GC-MS/MS) to improve sensitivity and minimize interference, enabling reliable quantification of these compounds at very low concentrations. mdpi.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。